molecular formula C7H7BF3NO3 B2566626 (6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid CAS No. 1420830-61-0

(6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid

Cat. No. B2566626
CAS RN: 1420830-61-0
M. Wt: 220.94
InChI Key: XQWLEOMVXZZEFU-UHFFFAOYSA-N
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Description

“(6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid” is a boronic acid derivative with the molecular formula C7H7BF3NO3 and a molecular weight of 220.94 g/mol . It is also known by other names such as “2-METHOXY-3-(TRIFLUOROMETHYL)PYRIDINE-5-BORONIC ACID” and "MFCD18254530" . This compound is typically stored in a refrigerator and is a solid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is “1S/C7H7BF3NO3/c1-15-6-5(7(9,10)11)2-4(3-12-6)8(13)14/h2-3,13-14H,1H3” and the InChI key is "XQWLEOMVXZZEFU-UHFFFAOYSA-N" . The canonical SMILES representation is "B(C1=CC(=C(N=C1)OC)C(F)(F)F)(O)O" .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 220.94 g/mol . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . The topological polar surface area is 62.6 Ų . The compound has a rotatable bond count of 2 .

Scientific Research Applications

Synthesis Processes and Chemical Properties

  • Study of Synthesis Techniques : A study focused on the synthesis of a closely related compound, 2-chloro-5-trifluoromethyl pyridine-4-yl-boronic acid, explored various reaction conditions. The research demonstrated a high yield and purity under specific conditions, indicating the potential for efficient synthesis of related boronic acids (Liu Guoqua, 2014).
  • Development of New Compounds : Research on the synthesis of novel halopyridinylboronic acids and esters showed that these compounds can be prepared via regioselective halogen-metal exchange, leading to the production of new pyridines libraries, which could include (6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid (A. Bouillon et al., 2003).

Applications in Organic and Organometallic Chemistry

  • Catalysis and Chemical Reactions : A study on the Suzuki–Miyaura cross-coupling reactions demonstrated the potential of ortho-methoxyphenyl or ortho-chlorophenyl boronic acids in the regioselective formation of biarylated products. This indicates the role of boronic acids like this compound in facilitating specific organic reactions (Piotr Pomarański et al., 2019).
  • Lewis Acid Catalysis : Tris(pentafluorophenyl)borane, a boron Lewis acid, has been utilized in various catalytic hydrometallation reactions, alkylations, and aldol-type reactions. Such research underscores the utility of boronic acids in diverse catalytic applications, which could extend to this compound (G. Erker, 2005).

Boronic Acids in Material Science

  • Luminescent Properties : Studies on the synthesis and luminescent properties of phenol-pyridyl boron complexes reveal the potential of boronic acids in creating materials with significant luminescent properties. This suggests possible applications of this compound in the field of optoelectronics or as luminescent markers (Hongyu Zhang et al., 2006).

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statement P261 has been assigned to this compound .

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki–miyaura cross-coupling reactions , which suggests that the compound might interact with palladium catalysts in these reactions.

Mode of Action

The (6-Methoxy-5-(trifluoromethyl)pyridin-3-yl)boronic acid, as a boronic acid, is likely to participate in Suzuki–Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process, known as transmetalation, forms a new carbon-carbon bond .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction, in which this compound may participate, is a key step in many synthetic pathways . The reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this reaction depend on the specific context in which it is used.

Pharmacokinetics

It is known that the compound should be stored in an inert atmosphere at 2-8°c , suggesting that it may be sensitive to temperature and oxygen exposure. These factors could potentially impact the compound’s bioavailability.

Result of Action

The result of the action of this compound is the formation of a new carbon-carbon bond through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, depending on the other reactants involved in the reaction .

Action Environment

The action of this compound, like other boronic acids, is influenced by environmental factors such as temperature and the presence of oxygen . The compound should be stored in an inert atmosphere at 2-8°C , suggesting that it may be sensitive to these factors. These conditions could potentially influence the compound’s action, efficacy, and stability.

properties

IUPAC Name

[6-methoxy-5-(trifluoromethyl)pyridin-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3NO3/c1-15-6-5(7(9,10)11)2-4(3-12-6)8(13)14/h2-3,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQWLEOMVXZZEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(N=C1)OC)C(F)(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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